butanoic acid](/img/structure/B12061531.png)
2-amino-4-[(3-amino-3-hydroxycarbonylpropyl)disulfanyl](113C)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid is a complex organic compound characterized by the presence of amino and disulfide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid typically involves multiple steps. One common method includes the formation of the disulfide bond through the oxidation of thiol precursors. The reaction conditions often require a controlled environment with specific pH and temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful monitoring of reaction parameters to achieve high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid exerts its effects involves the interaction of its functional groups with various molecular targets. The disulfide bond plays a crucial role in redox reactions, influencing the compound’s reactivity and stability. The amino groups can form hydrogen bonds and participate in nucleophilic attacks, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid: Similar structure but lacks the disulfide bond.
2-amino-4-(trifluoromethoxy)butanoic acid: Contains a trifluoromethoxy group instead of the disulfide bond.
2-amino-3-(4-benzoylphenyl)propanoic acid: An alanine derivative with a benzoyl group.
Uniqueness
2-amino-4-(3-amino-3-hydroxycarbonylpropyl)disulfanylbutanoic acid is unique due to the presence of both amino and disulfide functional groups, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C8H16N2O4S2 |
|---|---|
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
2-amino-4-[(3-amino-3-hydroxycarbonylpropyl)disulfanyl](113C)butanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/i7+1,8+1 |
Clave InChI |
ZTVZLYBCZNMWCF-BFGUONQLSA-N |
SMILES isomérico |
C(CSSCCC([13C](=O)O)N)C([13C](=O)O)N |
SMILES canónico |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





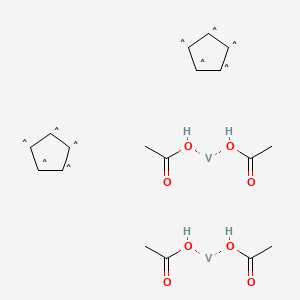


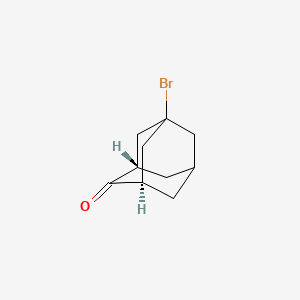
![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)
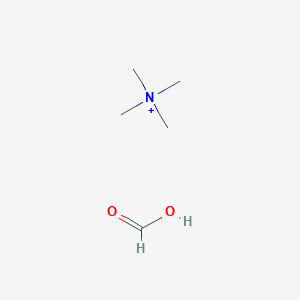
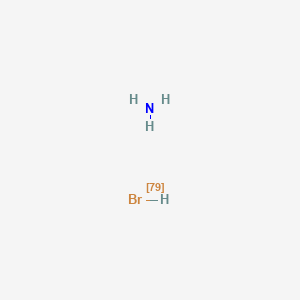

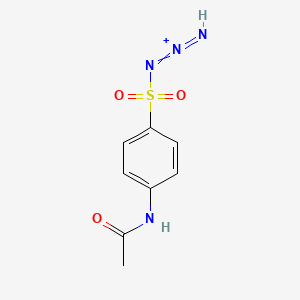

![1,2-Bis[4-(azidomethyl)phenyl]-1,2-diphenylethene](/img/structure/B12061545.png)
